2-Methoxy-6-(methylthio)benzoic acid
Description
2-Methoxy-6-(methylthio)benzoic acid is a substituted benzoic acid derivative featuring a methoxy group at the 2-position and a methylthio group at the 6-position. Substituted benzoic acids are critical in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic and steric properties. The methylthio group (-SCH₃) introduces sulfur-based functionality, influencing lipophilicity, metabolic stability, and intermolecular interactions such as hydrogen bonding or metal coordination .
Properties
Molecular Formula |
C9H10O3S |
|---|---|
Molecular Weight |
198.24 g/mol |
IUPAC Name |
2-methoxy-6-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C9H10O3S/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5H,1-2H3,(H,10,11) |
InChI Key |
QQWLMEOHNSJQFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)SC)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
4-(Methylthio)benzoic Acid
2-Methoxy-6-(trifluoromethyl)benzoic Acid
- Structure : Trifluoromethyl (-CF₃) group at the 6-position.
- Properties : Melting point = 131–134°C; molecular weight = 220.15 g/mol .
- Comparison : The electron-withdrawing -CF₃ group reduces electron density at the aromatic ring, increasing acidity compared to the electron-donating -SCH₃ group. This also lowers the melting point due to reduced intermolecular interactions.
Halogen-Substituted Analogs
2-Chloro-6-methoxybenzoic Acid
- Synthesis : Prepared via directed ortho-metallation using s-BuLi/TMEDA, followed by halogenation .
- Comparison : The chloro substituent (-Cl) is electron-withdrawing, which enhances the acidity of the carboxylic acid group compared to -SCH₃. Halogens also enable cross-coupling reactions (e.g., Suzuki-Miyaura), whereas -SCH₃ may act as a directing group in C–H activation .
Alkyl and Aryl Substituents
2-Methoxy-6-methylbenzoic Acid
- Structure : Methyl (-CH₃) group at the 6-position.
- Lipophilicity (logP) is lower compared to -SCH₃ due to sulfur’s polarizability .
2-Methoxy-6-(4-methoxyphenyl)benzoic Acid (3ba)
Methylthio-Containing Pyrimidinone Derivatives
Antimicrobial Chalcones
Data Tables
Table 1: Physical Properties of Selected Benzoic Acid Derivatives
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